molecular formula C12H15NSi B13694514 7-(Trimethylsilyl)quinoline

7-(Trimethylsilyl)quinoline

Cat. No.: B13694514
M. Wt: 201.34 g/mol
InChI Key: ZJTHSPYRNXLREO-UHFFFAOYSA-N
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Description

7-(Trimethylsilyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a trimethylsilyl group attached to the seventh position of the quinoline ring. Quinoline derivatives, including this compound, are of significant interest due to their diverse applications in medicinal, synthetic organic, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trimethylsilyl)quinoline typically involves the introduction of a trimethylsilyl group to the quinoline ring. One common method is the reaction of quinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-(Trimethylsilyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-(Trimethylsilyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trimethylsilyl)quinoline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme and parasite death . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: 7-(Trimethylsilyl)quinoline is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal and industrial chemistry .

Properties

Molecular Formula

C12H15NSi

Molecular Weight

201.34 g/mol

IUPAC Name

trimethyl(quinolin-7-yl)silane

InChI

InChI=1S/C12H15NSi/c1-14(2,3)11-7-6-10-5-4-8-13-12(10)9-11/h4-9H,1-3H3

InChI Key

ZJTHSPYRNXLREO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=CC=N2)C=C1

Origin of Product

United States

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